molecular formula C11H11NO3 B1358679 6,7-dimethoxyquinolin-4(3H)-one CAS No. 304904-61-8

6,7-dimethoxyquinolin-4(3H)-one

Cat. No.: B1358679
CAS No.: 304904-61-8
M. Wt: 205.21 g/mol
InChI Key: GOPZXZSDYBVSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxyquinolin-4(3H)-one is a heterocyclic organic compound with the molecular formula C11H11NO3 It is a derivative of quinoline, featuring methoxy groups at the 6 and 7 positions and a ketone group at the 4 position

Scientific Research Applications

6,7-Dimethoxyquinolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

6,7-Dimethoxyquinolin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as the N-methyl-D-aspartate (NMDA) receptor, which regulates synaptic transmission . The interaction between this compound and the NMDA receptor involves binding to the receptor site, leading to modulation of its activity. Additionally, this compound can interact with other proteins and biomolecules, influencing their function and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound’s inhibition of the NMDA receptor is achieved through direct binding to the receptor site, resulting in altered receptor activity . Additionally, this compound can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and context. Changes in gene expression are also a key aspect of the compound’s molecular mechanism, as it can influence transcriptional regulators and other factors involved in gene regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-dimethoxyquinolin-4(3H)-one involves the cyclization of 6,7-dimethoxyquinolin-4-ol. The process typically includes the following steps:

    Starting Material: 6,7-Dimethoxyquinolin-4-ol.

    Reagent: Phosphorus oxychloride (POCl3).

    Reaction Conditions: The 6,7-dimethoxyquinolin-4-ol is dissolved in phosphorus oxychloride and heated to 125°C for 2 hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyquinolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Quinolin-4-one derivatives.

    Reduction: 6,7-Dimethoxyquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 6,7-dimethoxyquinolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinolin-4-ol: A precursor in the synthesis of 6,7-dimethoxyquinolin-4(3H)-one.

    6,7-Dimethoxyquinazolin-4(3H)-one: Another quinoline derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and ketone functional groups. This combination of features makes it a versatile compound in organic synthesis and medicinal chemistry, offering distinct reactivity and potential biological activities compared to other quinoline derivatives.

Properties

IUPAC Name

6,7-dimethoxy-3H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPZXZSDYBVSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625989
Record name 6,7-Dimethoxyquinolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304904-61-8
Record name 6,7-Dimethoxyquinolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrahydrofuran (THF) (5.3 L) and sodium methoxide (313 g) were added to 2-amino-4,5-dimethoxyacetophenone (337 g), and the mixture was stirred at 20° C. for 30 min. Ethyl formate (858 g) was added to the reaction solution at 0° C., and the mixture was stirred at 20° C. for one hr. Water (480 mL) was added thereto at 0° C., and the mixture was neutralized with 1 N hydrochloric acid. The resultant precipitate was collected by filtration, and the filtered product was slurried in water (2 L) for washing. The slurry was filtered, and the filtered product was then dried under the reduced pressure to give 6,7-dimethoxy-4-quinolone (352 g, yield 81.50%).
Quantity
858 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Three
Name
sodium methoxide
Quantity
313 g
Type
reactant
Reaction Step Four
Quantity
337 g
Type
reactant
Reaction Step Four
Quantity
5.3 L
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.